N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-13-24-25-20(18)23-14-22-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITKALFBFATPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multi-step process. One common method involves the cyclocondensation of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters . This reaction is typically carried out under microwave irradiation, which enhances the reaction rate and yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of microwave-assisted synthesis is also explored for its potential to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a pyrazolo[3,4-d]pyrimidine core, characterized by a diphenylpropyl substituent on the pyrazole ring's nitrogen atom and an amino group on the pyrimidine moiety. It has a molecular formula of C₁₁H₁₅N₅. The pyrazolo[3,4-d]pyrimidine structure is known for its diverse pharmacological properties, making it interesting in medicinal chemistry. The arrangement of functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Scientific Applications
This compound has demonstrated significant biological activity in various studies. Its applications span medicinal chemistry, oncology, organic synthesis, and green chemistry.
Anti-inflammatory Effects
this compound has demonstrated significant biological activity in various studies.
Cancer Research: Cancer remains a significant global health challenge due to chemoresistance and the lack of selective chemotherapy. Researchers have explored novel compounds to combat cancer, and this compound is one such compound. It belongs to the pyrido[2,3-d]pyrimidine scaffold, which exhibits a broad spectrum of activities, including antitumor effects. Studies have revealed that this compound derivatives act as inhibitors for cancer targets, interfering with signaling pathways critical for cancer cell growth and survival. Researchers continue to explore structure–activity relationships to design new selective, effective, and safe anticancer agents. New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) .
Green Chemistry: Researchers have developed a cost-effective and eco-friendly approach for synthesizing partially and completely substituted pyrimidines using a [3 + 3] tandem annulation–oxidation process. This greener approach provides an efficient route to diverse pyrimidine derivatives, which find applications in drug discovery, agrochemicals, and materials science, contributing to sustainable synthesis practices.
Pharmacodynamics: Interaction studies involving this compound are essential for understanding its pharmacodynamics.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidin-4-one | Structure | Lacks diphenyl substitution but retains core structure; studied for neuroprotective effects |
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Structure | Contains an amino group at position 5; known for antibacterial properties |
| 2-Amino-6-methylpyrimidin-4(3H)-one | Structure | Different heterocyclic base; exhibits antiviral activity against herpes simplex virus |
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The molecular targets and pathways involved include kinases and other enzymes that play critical roles in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and biological properties of N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with key analogs reported in the literature.
Structural Modifications and Pharmacological Implications
Key Observations :
- Halogenated Derivatives (e.g., S29, 4GU): Chloro/fluoro substituents enhance binding affinity through electronegative interactions but may increase toxicity risks .
- Styryl/Propargyl Groups (e.g., 137a, 36/37): Improve membrane permeability and target engagement via π-π stacking .
- Diphenylpropyl Group: The bulky, lipophilic 3,3-diphenylpropyl substituent in the target compound likely enhances tissue penetration but may reduce aqueous solubility, necessitating advanced delivery systems (e.g., nanoparticle carriers as in ).
Key Observations :
- Bulky substituents (e.g., diphenylpropyl) often lead to lower yields due to steric hindrance during amine coupling reactions .
- Optimized conditions (e.g., reflux in toluene with acetic acid for 24h ) may mitigate these challenges.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The diphenylpropyl group significantly increases molecular weight and logP, reducing aqueous solubility but enhancing lipid bilayer penetration.
- Formulation strategies, such as halloysite nanotube carriers , may be required to improve bioavailability.
Biological Activity
N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in oncology and anti-inflammatory research.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique core structure that includes a 3,3-diphenylpropyl substituent. The molecular formula is with a molecular weight of 343.4 g/mol. The specific structural features contribute to its biological activity, particularly in inhibiting key enzymes involved in inflammation and cancer progression.
1. Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation. Preliminary studies indicate effective inhibition with IC values suggesting potential as an anti-inflammatory agent .
2. Antitumor Activity
The compound exhibits promising antitumor properties by interfering with cellular pathways involved in cancer progression. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, certain analogs have shown EC50 values ranging from 30 to 700 nM against various human solid tumors .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the diphenylpropyl group enhances selectivity toward biological targets compared to other similar compounds. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to improved efficacy and reduced side effects .
Case Study 1: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth with GI50 values ranging from 16 to 42 nM against different cancer models .
Case Study 2: Anti-inflammatory Efficacy
In vivo studies demonstrated that this compound significantly reduced inflammation in animal models by decreasing levels of pro-inflammatory cytokines. The findings suggest that it may serve as a therapeutic candidate for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are they optimized for yield and purity?
- Methodology :
- Route 1 : React pyrazolo[3,4-d]pyrimidin-4-amine precursors with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization (e.g., acetonitrile or dichloromethane) .
- Route 2 : Use nucleophilic substitution with substituted benzoyl chlorides in dry benzene, followed by ice-water quenching and recrystallization .
- Optimization : Adjust reaction time, temperature, and stoichiometric ratios. Monitor progress via TLC/HPLC. Purity (>95%) is confirmed by HPLC, while structural integrity is verified via H NMR (e.g., aromatic proton signals at δ 6.8–8.2 ppm) and IR (N-H stretches at ~3400 cm) .
Q. Which spectroscopic and analytical techniques are critical for characterizing pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Key Techniques :
- H/C NMR : Assign proton environments (e.g., NH at δ 5.5–6.5 ppm) and carbon backbone (pyrimidine carbons at δ 150–160 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1650 cm) .
- HPLC : Ensure purity (>95%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate C/H/N ratios (e.g., C 61.5%, H 4.48%, N 23.77% for bromophenyl derivatives) .
Intermediate Research Questions
Q. How can researchers design in vitro assays to evaluate kinase inhibition by pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Methodology :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., RET, Src) with ATP-competitive ELISA or fluorescence polarization. Measure IC values (e.g., 0.003 μM for Src inhibition) .
- Cellular Assays : Treat cancer cell lines (e.g., MCF-7) and quantify phosphorylation inhibition via Western blot (e.g., ERK1/2 phosphorylation at 100 nM) .
Q. What strategies are used to assess selectivity profiles against kinase panels?
- Approach :
- Kinome-Wide Screening : Test derivatives against 50–100 kinases (e.g., MAPK, KDR) to identify off-target effects .
- Docking Studies : Use AutoDock or Schrödinger to predict binding to non-target kinases. Validate with mutagenesis (e.g., RET kinase active-site residues) .
- Selectivity Index : Calculate ratios of IC values for target vs. non-target kinases (e.g., >100-fold selectivity for RET over VEGFR2) .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of pyrazolo[3,4-d]pyrimidin-4-amine derivatives for enhanced potency and reduced toxicity?
- Key SAR Insights :
- Hydrophobic Side Chains : Addition of diphenylpropyl groups improves kinase binding (e.g., N-(3,3-diphenylpropyl) enhances RET inhibition) .
- Polar Substituents : Hydroxycyclohexyl groups reduce cytotoxicity (e.g., compound 13an in with 10x lower toxicity than parent compound) .
- Hybrid Scaffolds : Fusion with pyrrolo[2,3-b]pyridine (e.g., PP121) broadens kinase inhibition but requires PK optimization .
Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and in vivo efficacy?
- Troubleshooting Steps :
ADME Profiling : Assess solubility (e.g., LogP <3) and metabolic stability using liver microsomes .
Prodrug Strategies : Introduce ester moieties (e.g., benzoate derivatives) to improve bioavailability .
Pharmacodynamic Markers : Use tumor xenografts to correlate target engagement (e.g., phospho-Src suppression) with tumor regression .
Q. What strategies address multi-kinase inhibition while maintaining target specificity?
- Approaches :
- Selective Substituent Engineering : Replace phenoxy groups with smaller moieties (e.g., methyl) to reduce off-target binding .
- Allosteric Modulation : Design analogs targeting non-catalytic kinase domains (e.g., compound 21g-I in ) .
- Covalent Inhibitors : Introduce electrophilic warheads (e.g., acrylamides) for irreversible target binding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
